Spirazidine

描述

属性

IUPAC Name |

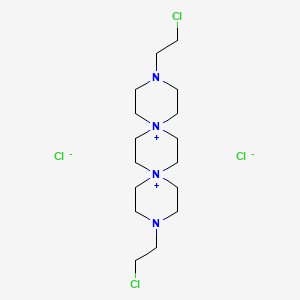

3,12-bis(2-chloroethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecane;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32Cl2N4.2ClH/c17-1-3-19-5-9-21(10-6-19)13-15-22(16-14-21)11-7-20(4-2-18)8-12-22;;/h1-16H2;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWCUEAJSZQIEE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2(CCN1CCCl)CC[N+]3(CCN(CC3)CCCl)CC2.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32Cl4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90921811 | |

| Record name | 3,12-Bis(2-chloroethyl)-3,6,9,12-tetraazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158-80-1 | |

| Record name | Spirazidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001158801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,12-Bis(2-chloroethyl)-3,6,9,12-tetraazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spirazidine: A Technical Deep-Dive into its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimers: Information regarding Spirazidine is sparse in publicly accessible scientific literature. This document synthesizes the available data and provides a hypothesized mechanism of action based on its chemical structure and the known activities of related compounds. The experimental protocols and quantitative data for this compound itself are not available in the reviewed literature.

Executive Summary

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1158-80-1 | MedChemExpress, PubChem |

| Molecular Formula | C16H32Cl4N4 | MedChemExpress, PubChem |

| Molecular Weight | 422.26 g/mol | MedChemExpress, PubChem |

| Synonyms | N,N(3)-Dichloroethyl-N',N(3)-dispirotripiperazine, 3,12-Bis(2-chloroethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride | PubChem |

Hypothesized Mechanism of Action

The core mechanism of action for this compound is likely centered on its function as a DNA alkylating agent, a characteristic of the nitrogen mustard family of compounds.[2][3] This proposed mechanism can be broken down into two primary areas: cytostatic effects and immunosuppressive effects.

Cytostatic Effects: DNA Alkylation

Nitrogen mustards exert their cytotoxic effects by forming highly reactive aziridinium ions. These ions then covalently bind to the N7 position of guanine bases in DNA.[2][4] As this compound possesses two chloroethyl groups, it can form two such bonds, leading to the cross-linking of DNA strands. This interstrand cross-linking prevents DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

Caption: Proposed mechanism of cytostatic action for this compound.

Immunosuppressive Effects

The immunosuppressive properties of this compound are likely a direct consequence of its cytostatic effects on rapidly proliferating immune cells, such as lymphocytes. Additionally, insights from the related compound Prospidin suggest a more nuanced immunomodulatory role. Prospidin has been shown to decrease the number of B-cells and T-helper cells while increasing the population of T-suppressor cells. It is also suggested to inhibit the phagocytic activity of monocytes and macrophages.

Caption: Hypothesized immunosuppressive actions of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the reviewed literature. However, for researchers wishing to investigate the proposed mechanisms of action, the following general methodologies, commonly used for studying nitrogen mustards and immunosuppressive agents, are suggested.

In Vitro DNA Alkylation Assay

-

Objective: To determine if this compound can directly alkylate DNA.

-

Method: A colorimetric or fluorometric assay can be used to detect DNA alkylation. Briefly, purified DNA (e.g., calf thymus DNA) is incubated with varying concentrations of this compound. The extent of DNA alkylation can be quantified using a reagent that specifically reacts with the alkylated DNA to produce a detectable signal.

-

Controls: A known DNA alkylating agent (e.g., mechlorethamine) should be used as a positive control, and a vehicle control (the solvent used to dissolve this compound) as a negative control.

Cell Viability and Apoptosis Assays

-

Objective: To assess the cytostatic and cytotoxic effects of this compound on cancer cell lines and immune cells.

-

Method: Cell lines (e.g., Jurkat for T-lymphocytes, Raji for B-lymphocytes, and a panel of cancer cell lines) are treated with a dose-range of this compound. Cell viability can be measured using an MTT or MTS assay after 24, 48, and 72 hours. Apoptosis can be quantified by flow cytometry using Annexin V and propidium iodide staining.

-

Controls: Untreated cells and vehicle-treated cells serve as negative controls. A known cytotoxic agent (e.g., doxorubicin) can be used as a positive control.

Cell Cycle Analysis

-

Objective: To determine if this compound induces cell cycle arrest.

-

Method: Cells are treated with this compound for a defined period (e.g., 24 hours). The cells are then fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.

-

Controls: Untreated and vehicle-treated cells are used as controls.

In Vitro Immune Cell Function Assays

-

Objective: To evaluate the immunosuppressive effects of this compound.

-

Method:

-

Lymphocyte Proliferation: Peripheral blood mononuclear cells (PBMCs) are stimulated with a mitogen (e.g., phytohemagglutinin) in the presence of varying concentrations of this compound. Proliferation is measured by a BrdU incorporation assay or CFSE dilution by flow cytometry.

-

Phagocytosis Assay: Macrophages (e.g., derived from THP-1 cells) are incubated with fluorescently labeled particles (e.g., zymosan or E. coli) in the presence of this compound. The uptake of particles is quantified by fluorometry or flow cytometry.

-

-

Controls: Unstimulated and stimulated cells without the drug serve as negative and positive controls, respectively. A known immunosuppressant (e.g., cyclosporine A) can be used as a reference compound.

Caption: Suggested experimental workflow for elucidating this compound's mechanism.

Conclusion and Future Directions

This compound is a sparsely documented compound with a chemical structure that strongly implies a mechanism of action as a DNA alkylating agent, similar to other nitrogen mustards. Its reported cytostatic and immunosuppressive properties are consistent with this hypothesis. Future research should focus on validating these presumed mechanisms through rigorous in vitro and in vivo studies. The experimental protocols outlined in this guide provide a framework for such investigations. A thorough understanding of this compound's pharmacology is essential for any potential future development of this or related compounds for therapeutic applications.

References

- 1. [The new basic agent prospidin in the therapy of rheumatoid arthritis. An evaluation of the clinical effectiveness and the mechanism of action of prospidin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Alkylating Agents: Nitrogen mustard derivatives | Pharmacology Education Project [pharmacologyeducation.org]

In-depth Technical Guide to Spirazidine: Synthesis and Purification Methods

Spirazidine, with the chemical formula C16H32Cl4N4 and a molecular weight of 422.26, is recognized for its potential as an immunosuppressive agent.[1] However, the foundational research detailing its creation is not fully accessible, limiting a complete understanding of its synthesis and purification.

Challenges in Compiling a Comprehensive Guide

A thorough investigation to construct this technical guide encountered significant roadblocks due to the limited availability of primary research articles. The key publication cited for the synthesis of this compound, a 1972 article by Mikhalev V.A., et al. titled "Haloalkylamines and their transformation products: III. This compound, prospidin, and some other N′, N ″-dispirotripiperazinium derivatives," could not be accessed in its entirety.[1] This lack of access to the primary source material prevents the inclusion of detailed experimental protocols, which are crucial for a technical guide aimed at a scientific audience.

Furthermore, searches for the synthesis of related N′, N″-dispirotripiperazinium derivatives yielded abstracts that, while confirming the synthesis of various compounds in this class, did not provide the specific methodologies required for replication.[2]

Understanding the Immunosuppressive Potential

The mechanism of action of this compound as an immunosuppressive agent is also not well-defined in the available literature. While the broader field of immunosuppressive drugs involves various signaling pathways, such as the PI3K/AKT/mTOR pathway, and the modulation of immune cells and cytokines, a direct link to this compound's specific molecular targets and signaling cascades has not been established in the reviewed sources.[3][4] One study on dispirotripiperazines highlighted their ability to bind to heparan sulfate proteoglycans (HSPGs), a mechanism associated with antiviral activity by preventing viral entry into cells, rather than a direct immunosuppressive action.

Future Research Directions

To provide a complete and actionable technical guide on this compound, future efforts would require access to the full-text of seminal papers on its synthesis and pharmacology. Further research to elucidate its specific mechanism of action, including the identification of its molecular targets and the signaling pathways it modulates, is also necessary. Without such fundamental data, a comprehensive understanding of this compound's synthesis, purification, and biological activity remains elusive.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. [Studies on antitumor drugs: the synthesis of N',N"-dispirotripiperaziniums] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunosuppressants: cellular and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunosuppressive drugs modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early In Vitro Studies of Spirazidine

Introduction

Spirazidine, chemically known as N,N(3)-Dichloroethyl-N',N(3)-dispirotripiperazine, is a member of the dispirotripiperazine class of compounds. Early research, primarily conducted in the 1960s and 1970s, identified this compound as having potential antitumor and immunosuppressive properties. This document aims to provide researchers, scientists, and drug development professionals with a technical overview of the likely early in vitro evaluation of this compound.

Quantitative Data Summary

While exact figures from the seminal studies are not available, the following tables represent the types of quantitative data that would have been generated to characterize the in vitro activity of this compound.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | Hypothetical IC50 (µM) | Exposure Time (hours) | Assay Type |

| HeLa | Cervical Cancer | 25 | 48 | Cell Viability Assay |

| L1210 | Leukemia | 15 | 48 | Cell Viability Assay |

| Ehrlich Ascites | Murine Sarcoma | 30 | 48 | Dye Exclusion Assay |

Table 2: Hypothetical In Vitro Immunosuppressive Activity of this compound

| Assay Type | Cell Type | Stimulant | Hypothetical IC50 (µM) | Endpoint Measured |

| Lymphocyte Proliferation Assay | Murine Splenocytes | Phytohemagglutinin (PHA) | 10 | [³H]-Thymidine incorporation |

| Mixed Lymphocyte Reaction (MLR) | Human PBMCs | Allogeneic Cells | 18 | [³H]-Thymidine incorporation |

Experimental Protocols

The following are detailed, representative methodologies for the key experiments that would have been conducted in the early in vitro evaluation of this compound.

This protocol describes a typical method for assessing the cytotoxic effects of a compound on cancer cell lines, a fundamental step in early anticancer drug discovery.

-

Cell Culture:

-

HeLa, L1210, and Ehrlich ascites carcinoma cells would be maintained in appropriate culture media (e.g., Eagle's Minimum Essential Medium or RPMI-1640) supplemented with fetal bovine serum, penicillin, and streptomycin.

-

Cells would be cultured in a humidified incubator at 37°C with 5% CO₂.

-

-

Assay Procedure:

-

Cells are seeded into 96-well microplates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations.

-

The culture medium is removed from the wells and replaced with medium containing the various concentrations of this compound. Control wells receive medium with the vehicle control.

-

The plates are incubated for 48 hours.

-

Cell viability is assessed using a method such as the Trypan Blue dye exclusion assay or a metabolic assay like the MTT assay. For the Trypan Blue assay, cells are harvested, stained, and counted using a hemocytometer to determine the percentage of viable (unstained) cells.

-

-

Data Analysis:

-

The percentage of cell viability is calculated for each concentration of this compound relative to the vehicle-treated control cells.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

This protocol outlines a method to evaluate the immunosuppressive potential of a compound by measuring its effect on mitogen-stimulated lymphocyte proliferation.

-

Cell Preparation:

-

Spleens are aseptically harvested from mice.

-

A single-cell suspension of splenocytes is prepared by mechanical dissociation through a fine mesh screen.

-

Red blood cells are lysed using a hypotonic buffer.

-

The splenocytes are washed and resuspended in complete RPMI-1640 medium.

-

-

Assay Procedure:

-

Splenocytes are seeded into 96-well round-bottom plates at a density of 2 x 10⁵ cells per well.

-

This compound is prepared in serial dilutions in culture medium.

-

The cells are treated with the various concentrations of this compound.

-

Lymphocyte proliferation is stimulated by adding a mitogen, such as Phytohemagglutinin (PHA), to the wells. Control wells include unstimulated cells and stimulated cells without the drug.

-

The plates are incubated for 72 hours.

-

During the final 18 hours of incubation, 1 µCi of [³H]-thymidine is added to each well.

-

The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The counts per minute (CPM) for each condition are recorded.

-

The percentage of inhibition of proliferation is calculated for each drug concentration compared to the stimulated control.

-

The IC50 value is determined from a dose-response curve.

-

Mandatory Visualizations

Caption: Workflow for In Vitro Cytotoxicity Assay.

Caption: Workflow for Lymphocyte Proliferation Assay.

Caption: Inferred Signaling Pathway for this compound's Immunosuppressive Action.

Inferred Mechanism of Action and Signaling Pathway

Based on studies of related dispirotripiperazine compounds, a plausible mechanism of action for this compound's immunosuppressive and antitumor effects involves its interaction with heparan sulfate proteoglycans (HSPGs) on the cell surface.

-

Interaction with HSPGs: this compound, being a cationic molecule, is thought to bind to the negatively charged heparan sulfate chains of HSPGs. This interaction could sterically hinder the binding of essential signaling molecules, such as growth factors or cytokines, to their respective receptors.

-

Inhibition of Downstream Signaling: By preventing ligand-receptor interactions, this compound could inhibit the activation of key intracellular signaling cascades that are crucial for cell proliferation and immune responses. These pathways may include the NF-κB and AP-1 signaling pathways, which are central regulators of genes involved in inflammation and cell division.

-

Cellular Consequences: The downstream effects of this signaling inhibition would be a reduction in the expression of pro-inflammatory cytokines and genes that drive cell cycle progression. This would ultimately lead to the observed immunosuppressive and cytotoxic effects in vitro.

This technical guide provides a foundational understanding of the likely early in vitro studies of this compound, offering insights into the methodologies and potential findings of that research. Further investigation into archived or translated historical scientific literature may provide more specific details on this compound.

Spirazidine: An Obscure Immunosuppressive Agent

Very limited and dated information is publicly available regarding the pharmacological profile of Spirazidine, hindering a comprehensive technical analysis. The existing literature, primarily from the late 1960s and early 1970s, characterizes this compound as a derivative of N′, N″-dispirotripiperazinium with immunosuppressive and cytostatic (cell-inhibiting) properties. [1]

Due to the scarcity of modern research, a detailed guide on its mechanism of action, pharmacokinetics, pharmacodynamics, and associated experimental protocols cannot be compiled. The available information provides a foundational, yet incomplete, understanding of this compound.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C16H32Cl4N4 |

| Molecular Weight | 422.26 g/mol |

| CAS Number | 1158-80-1 |

| Chemical Class | N′, N″-dispirotripiperazinium derivative |

(Data sourced from MedChemExpress)[1]

Pharmacological Activity

The primary reported activities of this compound are its immunosuppressive and cytostatic effects.[1] A 1969 study by Ado V.A., et al., first described its immunosuppressive properties.[1] Another study by Mikhalev V.A., et al. in 1972 further categorized it among other N′, N″-dispirotripiperazinium derivatives.[1]

Unfortunately, the specific cellular and molecular targets of this compound, as well as the signaling pathways it modulates to exert its effects, are not detailed in the available search results. Without this information, a diagram of its signaling pathway cannot be created.

Pharmacokinetics and Pharmacodynamics

There is no publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in any biological system. Key pharmacokinetic parameters such as bioavailability, half-life, and clearance are unknown. Similarly, quantitative pharmacodynamic data, including binding affinities (Kd), efficacy (Emax), and potency (EC50 or IC50), are not available.

Experimental Protocols

Detailed experimental methodologies for the key experiments cited in the early studies on this compound are not accessible through the performed searches. Modern experimental workflows, which would be necessary for a technical guide, are absent from the public domain.

Conclusion

This compound remains an obscure compound with early-stage characterization reported several decades ago. The initial findings of immunosuppressive and cytostatic activity suggest a potential for this molecule in relevant therapeutic areas. However, the lack of subsequent research and data makes it impossible to provide a detailed pharmacological profile as requested. Further investigation would be required to elucidate its mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential clinical utility. Without new research, a comprehensive technical guide or whitepaper on this compound cannot be developed.

References

Spiramycin: A Comprehensive Technical Overview of its Potential Therapeutic Targets

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The user's original query referenced "spirazidine." Extensive database searches suggest this may be a typographical error, as the majority of relevant scientific literature points towards "spiramycin," a macrolide antibiotic with a well-defined mechanism of action and a history of clinical use. This document will proceed under the assumption that the intended subject of inquiry is spiramycin.

Executive Summary

Spiramycin is a 16-membered macrolide antibiotic derived from Streptomyces ambofaciens.[1][2] Its primary and most well-characterized therapeutic target is the bacterial 50S ribosomal subunit , leading to the inhibition of protein synthesis.[3][4][5] This mechanism confers bacteriostatic activity against a broad spectrum of Gram-positive bacteria and certain Gram-negative cocci, as well as activity against some protozoan parasites such as Toxoplasma gondii and Cryptosporidium species. Emerging research also suggests potential applications in oncology and metabolic diseases, with demonstrated in vitro cytotoxicity against various cancer cell lines and preclinical evidence of anti-obesity effects. This document provides a detailed overview of the known therapeutic targets of spiramycin, supported by quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Primary Therapeutic Target: The Bacterial Ribosome

The principal mechanism of action of spiramycin is the inhibition of bacterial protein synthesis. This is achieved through high-affinity binding to the 50S subunit of the bacterial ribosome.

Mechanism of Action

Spiramycin binds to the 50S ribosomal subunit with an apparent 1:1 stoichiometry. This interaction physically obstructs the polypeptide exit tunnel. Unlike some other protein synthesis inhibitors, spiramycin's primary effect is to stimulate the premature dissociation of peptidyl-tRNA from the ribosome during the translocation step. This action effectively terminates protein elongation, leading to a bacteriostatic effect. Spiramycin is also a potent inhibitor of the binding of both donor and acceptor substrates to the ribosome.

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

References

- 1. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic/Pharmacodynamic Modeling of Spiramycin against Mycoplasma synoviae in Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Spiramycin | Antibiotic | Antibacterial | Parasite | TargetMol [targetmol.com]

- 5. toku-e.com [toku-e.com]

In-Depth Technical Guide to the Discovery and Origin of Spirazidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spirazidine, a dispirotripiperazine derivative, was first synthesized in 1963 as part of a research program focused on the development of novel antitumor agents. Its discovery stemmed from studies on the chemical reactivity of 1,4-bis(2-chloroethyl)piperazine. While initially investigated for its anticancer properties, this compound and its analogues have since garnered attention for their broad-spectrum antiviral activity. The primary mechanism of this antiviral action is the inhibition of viral entry into host cells through competitive binding to heparan sulfate proteoglycans (HSPGs) on the cell surface. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its known biological activities.

Discovery and Origin

This compound, chemically known as 3,12-Bis(2-chloroethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride, was discovered in 1963 during an antitumor research initiative. The initial investigation was centered on the therapeutic potential of the 1,4-bis(2-chloroethyl)piperazine scaffold, a nitrogen mustard derivative. Researchers observed that this precursor readily dimerized in an alcohol solution to form the dispirotripiperazine core structure of this compound.[1][2] This discovery marked the genesis of a new class of spirocyclic compounds with potential biological activity.

Initially, the focus of this compound research was its application as an antineoplastic agent. Early studies indicated a wide spectrum of anti-cancer activity with relatively low toxicity.[1][2] However, challenges related to its chemical stability hindered its widespread industrial development.[2] In more recent years, the focus has shifted towards the antiviral properties of this compound and other dispirotripiperazine (DSTP) derivatives.

Chemical Synthesis

The synthesis of this compound involves the formation of the core dispirotripiperazine structure followed by the introduction of the bis(2-chloroethyl) functional groups. The foundational step is the dimerization of a piperazine derivative.

Experimental Protocol: Synthesis of the Dispirotripiperazine Core

The synthesis of the 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride core, the central scaffold of this compound, can be achieved through the following representative protocol adapted from methodologies for similar DSTP compounds.

Materials:

-

1-Formylpiperazine

-

Benzoyl chloride

-

Hydrochloric acid (aqueous)

-

2-Chloroethanol

-

Thionyl chloride

-

Sodium hydroxide

Procedure:

-

Protection of 1-Formylpiperazine: 1-Formylpiperazine is first protected by reacting it with benzoyl chloride to yield 1-benzoyl-4-formylpiperazine.

-

Deformylation: The formyl group is subsequently removed by treatment with aqueous hydrochloric acid.

-

Alkylation: The resulting 1-benzoylpiperazine is then alkylated with 2-chloroethanol.

-

Chlorination: The hydroxyl group is converted to a chloride by reacting the product with thionyl chloride, yielding 1-benzoyl-4-(2-chloroethyl)piperazine.

-

Cyclization: Base-promoted cyclization of 1-benzoyl-4-(2-chloroethyl)piperazine leads to the formation of the dispirotripiperazine ring system with benzoyl groups attached.

-

Deprotection: The benzoyl protecting groups are removed by acidic cleavage to yield the 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride core.

Experimental Protocol: Synthesis of this compound

The final step in the synthesis of this compound involves the alkylation of the dispirotripiperazine core with two equivalents of a 2-chloroethylating agent.

Materials:

-

3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride

-

1-bromo-2-chloroethane (or similar 2-chloroethylating agent)

-

Suitable solvent (e.g., Dimethylformamide)

-

Base (e.g., Triethylamine)

Procedure:

-

The 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride core is dissolved in an appropriate solvent such as dimethylformamide.

-

A base, such as triethylamine, is added to the solution to act as a proton scavenger.

-

Two equivalents of a 2-chloroethylating agent, for instance, 1-bromo-2-chloroethane, are added to the reaction mixture.

-

The reaction is stirred at an appropriate temperature (e.g., room temperature to slightly elevated) for a sufficient time to allow for the dialkylation to complete.

-

The resulting this compound product is then purified using standard techniques such as recrystallization or chromatography.

Logical Relationship of this compound Synthesis

Caption: Dimerization pathway to this compound.

Biological Activity and Mechanism of Action

This compound exhibits both antitumor and antiviral activities. As a nitrogen mustard-containing compound, its antitumor effects are attributed to its ability to act as an alkylating agent, cross-linking DNA and other cellular macromolecules, which ultimately leads to apoptosis in rapidly dividing cancer cells.

The antiviral mechanism of action, which is more recently studied, is distinct from its alkylating properties. This compound belongs to a class of cationic molecules that act as viral entry inhibitors.

Antiviral Mechanism: Inhibition of Viral Attachment

The primary antiviral target of this compound and other DSTPs is the interaction between viral envelope glycoproteins and heparan sulfate proteoglycans (HSPGs) on the host cell surface. Many viruses utilize HSPGs as initial attachment receptors to concentrate on the cell surface before engaging with more specific entry receptors.

Signaling Pathway of Viral Entry Inhibition by this compound

References

Spirazidine: A Technical Guide to Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirazidine is a dispiro-piperazine derivative with potential therapeutic applications. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for formulation development, manufacturing, and ensuring clinical efficacy and safety. This technical guide provides a comprehensive overview of the core experimental procedures for evaluating the solubility and stability of this compound, in accordance with regulatory expectations.

While specific experimental data for this compound is not publicly available, this document outlines the standardized methodologies that should be employed to generate this critical information. The protocols and data tables presented herein are intended to serve as a detailed framework for researchers initiating the characterization of this compound or other new chemical entities.

Solubility Assessment

The solubility of an API is a critical determinant of its dissolution rate and subsequent bioavailability. The following section details the widely accepted shake-flask method for determining the thermodynamic solubility of this compound in various solvent systems.

Illustrative Solubility Data

The following table is a template for presenting the experimentally determined solubility of this compound. The values provided are for illustrative purposes only and do not represent actual experimental data.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | pH (for aqueous systems) |

| Purified Water | 25 ± 1 | [Insert Value] | [Insert Value] | [Insert Value] |

| 0.1 N HCl (pH 1.2) | 25 ± 1 | [Insert Value] | [Insert Value] | 1.2 |

| Phosphate Buffer | 25 ± 1 | [Insert Value] | [Insert Value] | 6.8 |

| Phosphate Buffer | 25 ± 1 | [Insert Value] | [Insert Value] | 7.4 |

| Methanol | 25 ± 1 | [Insert Value] | [Insert Value] | N/A |

| Ethanol | 25 ± 1 | [Insert Value] | [Insert Value] | N/A |

| Acetonitrile | 25 ± 1 | [Insert Value] | [Insert Value] | N/A |

| Propylene Glycol | 25 ± 1 | [Insert Value] | [Insert Value] | N/A |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps for determining the equilibrium solubility of this compound.[1][2][3][4][5]

1.2.1. Materials and Apparatus

-

This compound (pure, solid form)

-

Selected solvents (e.g., purified water, pH buffers, organic solvents)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

1.2.2. Procedure

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand undisturbed at the same temperature to allow for the sedimentation of undissolved solids.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical method.

1.2.3. Data Analysis The solubility is reported as the mean concentration from replicate experiments, typically in mg/mL or µg/mL.

Workflow for Solubility Determination

Stability Testing and Forced Degradation

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish degradation pathways.

Illustrative Stability Data (Forced Degradation)

This table provides a template for summarizing the results of a forced degradation study on this compound. The data is hypothetical.

| Stress Condition | Conditions | Time (hours) | Assay of this compound (%) | Major Degradation Products (% Peak Area) | Total Impurities (%) |

| Control | 25°C | 0 | 100.0 | - | < 0.1 |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 | [Value] | DP1: [Value], DP2: [Value] | [Value] |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 | [Value] | DP3: [Value] | [Value] |

| Oxidative | 3% H₂O₂, 25°C | 24 | [Value] | DP4: [Value], DP5: [Value] | [Value] |

| Thermal | 80°C (Solid) | 48 | [Value] | DP6: [Value] | [Value] |

| Photolytic | ICH Q1B Option 2 | - | [Value] | DP7: [Value] | [Value] |

DP = Degradation Product

Experimental Protocols for Forced Degradation Studies

These protocols are based on the ICH Q1A(R2) guideline for stability testing. The goal is to achieve 5-20% degradation of the drug substance.

2.2.1. General Procedure

-

Prepare solutions of this compound in the appropriate stress medium.

-

Expose the solutions to the specified stress conditions for a defined period.

-

At various time points, withdraw samples and neutralize them if necessary.

-

Dilute the samples to a suitable concentration.

-

Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector) to separate and quantify this compound and its degradation products.

2.2.2. Specific Stress Conditions

-

Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at a specified temperature (e.g., 60°C).

-

Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at a specified temperature (e.g., 60°C).

-

Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

-

Thermal Degradation (in solution): Dissolve this compound in a suitable solvent and heat at an elevated temperature (e.g., 80°C).

-

Thermal Degradation (solid state): Expose the solid drug substance to high temperature (e.g., 80°C).

-

Photostability: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Workflow for Forced Degradation Studies

Analytical Method Considerations

A validated stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is commonly employed. The method must be able to separate this compound from its degradation products and any impurities.

Conclusion

This technical guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reliable data that is essential for informed decision-making throughout the drug development process. The illustrative tables and workflows serve as practical templates for data presentation and experimental planning. It is imperative that all experimental work is conducted with appropriate controls and validated analytical methodology to ensure data integrity.

References

Preliminary Toxicity Screening of Spirazidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Spirazidine is a hypothetical compound used here for illustrative purposes. The data and experimental details presented in this guide are representative examples and do not reflect actual experimental results for any specific molecule. This document is intended to serve as a technical template for the preliminary toxicity screening of a novel chemical entity.

Introduction

The development of any new therapeutic agent requires a thorough evaluation of its safety profile. Preliminary toxicity screening is a critical early step in this process, designed to identify potential hazards and inform risk assessment prior to extensive preclinical and clinical development. This guide provides a comprehensive overview of the typical in vitro and in vivo studies conducted to assess the preliminary toxicity of a novel compound, using the hypothetical molecule "this compound" as an example. The core components of this initial safety evaluation include assessments of acute toxicity, genotoxicity, and safety pharmacology.

The methodologies and data presentation formats described herein are based on established regulatory guidelines and industry best practices to ensure a robust and reliable initial safety assessment.

Acute Toxicity Assessment

Acute toxicity studies are performed to determine the potential adverse effects of a substance after a single dose or multiple doses given within 24 hours. These studies help in the determination of the median lethal dose (LD50) and provide information on the potential target organs for toxicity.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

This protocol is based on the OECD Guideline 425 for the acute oral toxicity testing of chemicals.

-

Test System: Male and female Sprague-Dawley rats, 8-12 weeks old.

-

Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Dose Administration: this compound is administered orally by gavage. Dosing is sequential, with a single animal dosed at each step.

-

Dose Selection: The starting dose is selected based on any available structure-activity relationship data or in vitro cytotoxicity results. A default starting dose of 175 mg/kg can be used.

-

Procedure:

-

A single animal is dosed at the selected starting dose.

-

The animal is observed for signs of toxicity for up to 48 hours.

-

If the animal survives, the next animal is dosed at a higher dose level (e.g., a 3.2-fold increase).

-

If the animal dies, the next animal is dosed at a lower dose level (e.g., a 3.2-fold decrease).

-

This process is continued until one of the stopping criteria is met, typically after observing a specified number of reversals in outcome (survival/death).

-

-

Observations: Animals are observed for clinical signs of toxicity and mortality for at least 14 days post-dosing. Body weight is recorded prior to dosing and on days 7 and 14. At the end of the observation period, all animals are subjected to a gross necropsy.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Data Presentation: Acute Toxicity of this compound

Table 1: Acute Oral Toxicity of this compound in Sprague-Dawley Rats

| Parameter | Value |

| LD50 (mg/kg) | > 2000 |

| 95% Confidence Interval | N/A |

| Slope | N/A |

| Clinical Signs Observed | No significant clinical signs of toxicity were observed at doses up to 2000 mg/kg. |

| Gross Necropsy Findings | No treatment-related abnormalities were observed. |

Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. A standard battery of in vitro tests is typically performed for preliminary screening.

Experimental Protocols

This assay is conducted to assess the mutagenic potential of this compound by its ability to induce reverse mutations at selected loci of several bacterial strains.

-

Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).

-

Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver).

-

Procedure:

-

Varying concentrations of this compound are added to a minimal agar medium.

-

The tester bacterial strain is added.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have undergone reverse mutation) is counted.

-

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (solvent control) value.

This test identifies substances that cause cytogenetic damage leading to the formation of micronuclei, which contain chromosome fragments or whole chromosomes left behind during cell division.

-

Test System: Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79, L5178Y).

-

Metabolic Activation: The assay is performed with and without an S9 metabolic activation system.

-

Procedure:

-

Cells are exposed to this compound at various concentrations for a short period (e.g., 3-6 hours) in the presence and absence of S9, and for a longer period (e.g., 24 hours) without S9.

-

Following the exposure period, the cells are cultured in fresh medium to allow for cell division.

-

Cells are harvested and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

The frequency of micronucleated cells is determined by microscopic analysis.

-

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells is indicative of genotoxic potential.

Data Presentation: Genotoxicity of this compound

Table 2: Summary of In Vitro Genotoxicity Studies for this compound

| Assay | Test System | Metabolic Activation (S9) | Concentration Range Tested (µg/mL) | Result |

| Bacterial Reverse Mutation (Ames) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without | 0.5 - 5000 | Negative |

| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | With and Without | 1 - 100 | Negative |

Visualization: Genotoxicity Testing Workflow

Safety Pharmacology

Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.[1]

Experimental Protocols

This study evaluates the effects of this compound on cardiovascular parameters in conscious, unrestrained animals.

-

Test System: Male Beagle dogs surgically implanted with telemetry transmitters.

-

Dose Administration: Intravenous infusion of this compound at three dose levels.

-

Parameters Measured:

-

Electrocardiogram (ECG): PR interval, QRS duration, QT interval (corrected using Bazett's and Fridericia's formulas).

-

Hemodynamics: Systolic and diastolic blood pressure, mean arterial pressure, heart rate.

-

-

Procedure:

-

Animals are acclimatized to the study conditions.

-

Baseline cardiovascular data is recorded for a defined period.

-

This compound is administered, and data is continuously recorded during and after administration for up to 24 hours.

-

-

Data Analysis: Time-matched data for each dose group is compared to the vehicle control group.

The Irwin test is a systematic observational method to assess the behavioral and physiological effects of a test substance.

-

Test System: Male Sprague-Dawley rats.

-

Dose Administration: Oral gavage of this compound at three dose levels.

-

Observations: A comprehensive set of observations is made at multiple time points post-dosing, including:

-

Behavioral: Alertness, grooming, stereotypy, passivity.

-

Neurological: Motor activity, gait, coordination, reflexes (pinna, corneal).

-

Autonomic: Body temperature, salivation, pupil size.

-

-

Data Analysis: Observations are scored and compared to a vehicle control group to identify any dose-related CNS effects.

This non-invasive method is used to measure respiratory parameters.

-

Test System: Male Sprague-Dawley rats.

-

Dose Administration: Oral gavage of this compound at three dose levels.

-

Parameters Measured: Respiratory rate, tidal volume, minute volume.

-

Procedure:

-

Rats are placed in individual plethysmography chambers and allowed to acclimate.

-

Baseline respiratory data is recorded.

-

This compound is administered, and measurements are taken at several time points post-dose.

-

-

Data Analysis: Data for each dose group is compared to the vehicle control group.

Data Presentation: Safety Pharmacology of this compound

Table 3: Summary of Core Battery Safety Pharmacology Studies for this compound

| System | Study Type | Species | Key Findings |

| Cardiovascular | In Vivo Telemetry | Beagle Dog | No clinically significant effects on ECG intervals, blood pressure, or heart rate at doses up to 100 mg/kg. |

| Central Nervous | Irwin Test | Rat | No adverse behavioral, neurological, or autonomic effects observed at doses up to 500 mg/kg. |

| Respiratory | Whole-Body Plethysmography | Rat | No significant changes in respiratory rate, tidal volume, or minute volume at doses up to 500 mg/kg. |

Visualization: Safety Pharmacology Core Battery

References

An In-depth Technical Guide to Spirazidine and its Known Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirazidine and its analogues, notably prospidin, represent a class of dispirotripiperazinium compounds that have demonstrated significant biological activity, primarily as immunosuppressive and cytostatic agents. This technical guide provides a comprehensive overview of the current knowledge on this compound and its related compounds. It details their chemical structures, mechanisms of action, and available quantitative data from preclinical and clinical studies. Furthermore, this guide outlines detailed experimental protocols for the synthesis and biological evaluation of these compounds and presents visualizations of the key signaling pathways implicated in their activity. The information compiled herein aims to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, chemically known as 3,12-bis(2-chloroethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride, is a derivative of N', N''-dispirotripiperazinium.[1] It has been identified for its immunosuppressive and cytostatic properties.[1] The core structure of these compounds is the dispirotripiperazinium ring system, which has been a scaffold for the synthesis of various derivatives with potential therapeutic applications.

One of the most studied analogues of this compound is prospidin (3,12-bis(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride). Prospidin has been investigated for its antirheumatic and antitumor activities.[2] This guide will delve into the specifics of this compound and its key analogue, prospidin, as well as other related derivatives.

Chemical Structures and Properties

The chemical structures and fundamental properties of this compound and its primary analogue, prospidin, are summarized below.

| Compound | Chemical Structure | Molecular Formula | IUPAC Name | CAS Number |

| This compound | [Image of this compound Chemical Structure] | C16H32Cl4N4 | 3,12-bis(2-chloroethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride | 1158-80-1 |

| Prospidin | [Image of Prospidin Chemical Structure] | C18H36Cl4N4O2 | 3,12-bis(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride | 23476-83-7 |

Known Analogues and Derivatives

Quantitative Data

The available quantitative data on the biological activity of this compound analogues is limited. The primary data found pertains to the antitumor activity of N',N"-dispirotripiperazine derivatives.

| Compound/Analogue | Assay | Target/Cell Line | Result |

| N',N"-dispirotripiperazine derivative (Compound VI) | In vivo antitumor activity | Sarcoma S37 (in rats) | 55.0% inhibitory activity |

| N',N"-dispirotripiperazine derivative (Compound X) | In vivo antitumor activity | Sarcoma S37 (in rats) | 41.9% inhibitory activity |

| Prospidin | Clinical trial in rheumatoid arthritis patients | Human subjects | 91.8% antirheumatic activity |

Mechanism of Action

The precise molecular mechanisms of action for this compound are not well-elucidated in recent literature. However, studies on its analogue, prospidin, provide significant insights into the potential pathways through which these compounds exert their biological effects.

Immunosuppressive Activity

Clinical studies on prospidin in patients with rheumatoid arthritis have shown that its therapeutic effect is associated with modulation of the immune system. The proposed mechanism involves:

-

Elevation of T-suppressor cells: Prospidin appears to increase the population of T-suppressor cells, which play a crucial role in dampening immune responses.

-

Reduction of B-cells and T-helper cells: A decrease in the number of B-lymphocytes and T-helper cells has been observed, leading to a reduction in antibody production and cell-mediated immunity.[2]

This combined action on different lymphocyte populations contributes to its overall immunosuppressive effect.

Cytostatic and Antitumor Activity

The cytostatic effects of this compound and its analogues are likely linked to their interaction with cellular macromolecules. While the exact targets are not fully identified, the presence of the bis(2-chloroethyl) groups in this compound is characteristic of nitrogen mustard alkylating agents, suggesting a potential for DNA alkylation and cross-linking, leading to cell cycle arrest and apoptosis. Prospidin, with its 3-chloro-2-hydroxypropyl side chains, may also function as an alkylating agent, albeit with different reactivity and targeting.

Signaling Pathways and Experimental Workflows

Based on the available information, the following diagrams illustrate the proposed mechanism of action for the immunosuppressive activity of prospidin and a general workflow for its synthesis and evaluation.

Caption: Proposed immunosuppressive mechanism of Prospidin.

Caption: General workflow for synthesis and evaluation.

Experimental Protocols

Synthesis of the Dispirotripiperazinium Core

The synthesis of the core 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride structure is a key step in producing this compound and its analogues. The following is a general protocol adapted from patent literature.

Materials:

-

1-Formylpiperazine

-

Chloroform

-

Sodium bicarbonate

-

Thionyl chloride

-

Ethanol

-

Potassium hydroxide

-

1-Benzoyl-4-(β-hydroxyethyl)piperazine

-

Hydrochloric acid

-

Methanol

-

Acetone

Procedure:

-

Preparation of N,N'-diformyl-N',N''-dispirotripiperazinium dichloride: To a solution of 1-formylpiperazine in chloroform, add sodium bicarbonate and cool the mixture. Add thionyl chloride dropwise while maintaining the temperature. Stir the reaction mixture, then filter and wash the precipitate to obtain the product.

-

Preparation of 1-benzoyl-4-(β-chloroethyl)piperazine hydrochloride: React 1-benzoyl-4-(β-hydroxyethyl)piperazine with thionyl chloride.

-

Synthesis of 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride: This step involves the cyclization of the precursors. While specific details vary, a common approach is the reaction of a suitably substituted piperazine derivative under basic conditions, followed by purification. A patent describes reacting benzoyl-piperazine hydrochloride with potassium hydroxide in ethanol.

Lymphocyte Proliferation Assay (General Protocol)

This assay is used to assess the immunosuppressive activity of compounds by measuring their effect on lymphocyte proliferation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs)

-

RPMI 1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin

-

Mitogen (e.g., phytohemagglutinin (PHA) or concanavalin A (ConA))

-

Test compound (this compound or analogue) dissolved in a suitable solvent (e.g., DMSO)

-

[³H]-thymidine or a non-radioactive proliferation dye (e.g., CFSE)

-

96-well culture plates

-

Cell harvester and liquid scintillation counter (for [³H]-thymidine) or flow cytometer (for CFSE)

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells and resuspend them in complete RPMI 1640 medium.

-

Seed the cells into a 96-well plate at a density of approximately 1 x 10⁵ cells/well.

-

Add various concentrations of the test compound to the wells. Include vehicle controls.

-

Add the mitogen to stimulate lymphocyte proliferation. Include unstimulated controls.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

-

For the final 18 hours of incubation, add [³H]-thymidine to each well.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

The percentage of inhibition of proliferation is calculated by comparing the counts per minute (CPM) of the compound-treated wells to the mitogen-stimulated control wells.

Conclusion

This compound and its analogues, particularly prospidin, are a class of dispirotripiperazinium compounds with demonstrated immunosuppressive and cytostatic potential. The available data, though limited, suggests that their mechanism of action involves the modulation of lymphocyte populations and potentially, interaction with DNA. The synthetic routes to the core structure are established, providing a basis for the generation of new analogues with improved activity and safety profiles. Further research is warranted to fully elucidate the molecular mechanisms of these compounds, identify their specific cellular targets, and explore their full therapeutic potential. This guide provides a foundational resource to aid in these future research and development endeavors.

References

Unveiling the Novelty of Spirazidine's Core: A Technical Guide to the Dispirotripiperazinium Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirazidine, a derivative of the N',N''-dispirotripiperazinium scaffold, represents a unique structural class of compounds with noted immunosuppressive and cytostatic properties. This technical guide delves into the novelty of its core structure, providing a comprehensive overview of its synthesis, mechanism of action, and relevant pharmacological data. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and development in this area.

Introduction: The Emergence of a Novel Spiro-Heterocyclic Scaffold

The core structure of this compound, a 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane system, emerged from research in the 1960s and 1970s focused on haloalkylamines and their derivatives as potential therapeutic agents.[1] At the time of its initial description, the dispirotripiperazinium scaffold was a novel chemotype, characterized by two spiro-fused piperazine rings. This rigid, three-dimensional architecture distinguished it from existing classes of cytostatic and immunosuppressive agents. The novelty of this core lies in the unique spatial arrangement of the nitrogen atoms and the conformational constraints imposed by the spirocyclic system, which are critical for its biological activity.

This compound, chemically named 3,12-bis(2-chloroethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride, was identified as a promising derivative with potent immunosuppressive effects.[1] Its structural analogue, Prospidin (Prospidium chloride), which features 3-chloro-2-hydroxypropyl side chains, has also been investigated for its cytostatic and anti-inflammatory properties, offering valuable comparative insights into the structure-activity relationships of this class of compounds.[2]

Physicochemical and Pharmacological Data

To facilitate comparative analysis, the available quantitative data for this compound and its close analog Prospidin are summarized below. The limited publicly available data for this compound necessitates the inclusion of data from Prospidin to provide a more complete pharmacological profile of the dispirotripiperazinium class.

| Property | This compound | Prospidin (Prospidium chloride) |

| Molecular Formula | C16H32Cl4N4 | C18H36Cl4N4O2 |

| Molecular Weight | 422.26 g/mol [1] | 482.31 g/mol [2] |

| CAS Number | 1158-80-1 | 23476-83-7 |

| IUPAC Name | 3,12-bis(2-chloroethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride | 3,12-bis(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride |

| Therapeutic Class | Immunosuppressive, Cytostatic | Cytostatic, Anti-inflammatory |

| Reported Activity | Immunosuppressive properties | Antitumor, anti-inflammatory, and immunosuppressive effects. Studied in rheumatoid arthritis. |

Synthesis of the Dispirotripiperazinium Core and this compound

The synthesis of the parent dispirotripiperazinium scaffold is a critical first step in the generation of derivatives like this compound. The following protocol is based on synthetic schemes reported in the literature.

Experimental Protocol: Synthesis of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride (Parent Scaffold)

This synthesis involves the reaction of 1-formylpiperazine with phosphorus oxychloride, followed by hydrolysis and cyclization.

Materials:

-

1-Formylpiperazine

-

Phosphorus oxychloride (POCl3)

-

Chloroform

-

Sodium bicarbonate

-

Potassium hydroxide (KOH)

-

Ethanol

-

Acetone

-

Hydrochloric acid (HCl)

Procedure:

-

Step 1: Dimerization of 1-Formylpiperazine. To a solution of 1-formylpiperazine in chloroform, add sodium bicarbonate. Cool the mixture to 10°C. Slowly add phosphorus oxychloride and stir. After the reaction, the mixture is worked up to yield the intermediate.

-

Step 2: Hydrolysis and Cyclization. The intermediate from Step 1 is treated with a solution of potassium hydroxide in ethanol and stirred.

-

Step 3: Salt Formation. The resulting product is treated with hydrochloric acid to form the dichloride salt of the parent scaffold, 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride. The product can be purified by recrystallization.

Experimental Protocol: Synthesis of this compound

This compound is synthesized by the alkylation of the parent dispirotripiperazinium scaffold with 2-chloroethylamine hydrochloride.

Materials:

-

3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride

-

2-Chloroethylamine hydrochloride

-

Triethylamine (Et3N)

-

Ethanol

-

Acetone

Procedure:

-

Alkylation Reaction. To a suspension of the parent scaffold in ethanol, add 2-chloroethylamine hydrochloride and triethylamine.

-

Reaction Monitoring. The reaction mixture is stirred, and the progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC).

-

Isolation and Purification. After completion of the reaction, the product, this compound, is precipitated by the addition of acetone. The solid is filtered, washed, and can be further purified by recrystallization.

References

Methodological & Application

Application Notes and Protocols for the Use of Gefitinib in Cell Culture

Note: Initial searches for "Spirazidine" did not yield any relevant scientific information, suggesting it may be a fictional or highly obscure compound. To fulfill the request for a detailed experimental protocol, this document will focus on Gefitinib , a well-characterized and widely used compound in cell culture experiments for cancer research.

Introduction

Gefitinib (originally coded ZD1839 and marketed as Iressa) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] EGFR is a transmembrane receptor that, upon activation by ligands such as epidermal growth factor (EGF), plays a crucial role in cell proliferation, survival, and differentiation.[2] In many types of cancer, including non-small cell lung cancer (NSCLC), EGFR is often overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[1][3] Gefitinib competitively binds to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR, inhibiting its autophosphorylation and blocking downstream signaling pathways.[4] This action can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells that are dependent on EGFR signaling.

Mechanism of Action: EGFR Signaling Pathway Inhibition

Gefitinib exerts its therapeutic effect by targeting the EGFR signaling cascade. The binding of a ligand (e.g., EGF) to EGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites act as docking stations for various signaling proteins, activating downstream pathways critical for cell growth and survival, such as the RAS-RAF-MEK-ERK and the PI3K-AKT pathways. Gefitinib's inhibition of EGFR tyrosine kinase activity effectively blocks these downstream signaling events.

Figure 1: Gefitinib's Mechanism of Action on the EGFR Signaling Pathway.

Quantitative Data: Gefitinib IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Gefitinib vary depending on the EGFR mutation status of the cell line.

| Cell Line | EGFR Mutation Status | IC50 Value | Reference |

| Sensitive Lines | |||

| HCC827 | Exon 19 Deletion | 13.06 nM | |

| PC-9 | Exon 19 Deletion | 77.26 nM | |

| H3255 | L858R | 0.003 µM (3 nM) | |

| Resistant Lines | |||

| A549 | Wild-Type | 5 µM | |

| NCI-H1975 | L858R, T790M | > 4 µM | |

| NCI-H1299 | p53-null | 40 µM |

Experimental Protocols

General Cell Culture and Maintenance

Successful experiments with Gefitinib require proper cell culture techniques to ensure cell health and reproducibility.

Materials:

-

Selected cancer cell line (e.g., A549, HCC827)

-

Complete culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Culture flasks/plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a sterile centrifuge tube containing pre-warmed complete culture medium.

-

Cell Plating: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and plate in an appropriate culture flask.

-

Incubation: Culture cells in a humidified incubator at 37°C with 5% CO2.

-

Sub-culturing: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a suitable split ratio.

Experimental Workflow for Gefitinib Treatment

The following diagram outlines a typical workflow for treating cultured cells with Gefitinib and subsequent analysis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 3. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Spirazidine in Animal Models: A Review of Available Information

A comprehensive review of scientific literature reveals a notable scarcity of recent and detailed information specifically concerning the use of "Spirazidine" in animal models for disease research. The available data is limited and often dated, pointing to a potential ambiguity in the nomenclature or a discontinuation of research on this specific compound. This document aims to provide a clear overview of the existing information and distinguish this compound from similarly named but distinct pharmaceutical agents.

This compound: An Immunosuppressive Agent of Historical Note

Initial search results identify this compound as a derivative of N′, N″-dispirotripiperazinium, historically investigated for its immunosuppressive properties.[1] Research articles from the late 1960s and early 1970s describe it as a cytostatic agent.[1] However, it is crucial to note that this compound has not been fully validated for medical applications and is designated for research use only.[1] The available literature does not provide specific details on its application in contemporary animal models for any particular disease, lacking information on protocols, quantitative efficacy data, or well-defined signaling pathways.

Distinguishing this compound from Similar Sounding Drugs

The term "this compound" may be easily confused with other, more extensively researched drugs. It is imperative for researchers to differentiate between these compounds to ensure the accuracy of their experimental design.

-

Tizanidine: A centrally acting α2-adrenergic agonist, Tizanidine is primarily used as a muscle relaxant for managing spasticity associated with conditions like multiple sclerosis and spinal cord injury.[2][3] Its mechanism involves inhibiting the release of excitatory amino acids in the spinal cord.

-

Spiramycin: This compound is a macrolide antibiotic that inhibits bacterial protein synthesis. Its primary application is in treating bacterial infections, and its mechanism is unrelated to the immunosuppressive or neurological effects of the other compounds mentioned.

-

Spiradoline: A potent and selective κ-opioid receptor agonist, Spiradoline has been investigated for its analgesic and potential neuroprotective properties in various animal models. It has a short duration of action and has been studied in models of pain and ischemia.

Lack of Data for Application in Animal Models of Disease

A thorough search for detailed application notes and protocols for "this compound" in the context of specific disease models did not yield any substantive results. Key elements required for creating such a document, including:

-

Quantitative Data: No recent studies providing dose-response curves, efficacy data, or pharmacokinetic/pharmacodynamic profiles in animal models of disease were found.

-

Experimental Protocols: Detailed methodologies for administering this compound, inducing disease models, and assessing outcomes are not available in the public domain.

-

Signaling Pathways: The molecular mechanisms and specific signaling pathways modulated by this compound have not been elucidated in the context of modern cell signaling research.

Conclusion and Recommendation

Given the lack of specific and current information on the use of "this compound" in animal models of disease, it is not possible to provide detailed application notes or protocols as requested. The historical context of the compound suggests that its research may have been limited or superseded by other agents.

Researchers interested in this area are strongly advised to:

-

Verify the Compound Identity: Ensure that "this compound" is the intended molecule of interest and not a variant or a similarly named drug like Tizanidine or Spiradoline.

-

Consult Chemical Suppliers: For researchers who have access to "this compound" for research purposes, the supplier (e.g., MedChemExpress) may be able to provide additional, albeit limited, information.

-

Conduct Foundational Research: Should a research program intend to investigate this compound, foundational in vitro and in vivo studies would be necessary to establish its mechanism of action, safety profile, and potential therapeutic efficacy in relevant disease models.

Without further clarification or the emergence of new research, the development of detailed protocols for "this compound" in animal models remains unfeasible. The following visualizations are therefore based on the general workflow for preclinical drug evaluation and a hypothetical signaling pathway, as no specific information for this compound is available.

Visualizations

A generalized workflow for preclinical evaluation of a novel compound.

A hypothetical signaling cascade for an experimental compound.

References

Application Notes and Protocols for Spirazidine: A Note on Current Findings

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive search for "Spirazidine," it is important to note that currently, there is a lack of publicly available scientific literature, clinical trial data, and regulatory information specifically pertaining to a compound by this name. Our search for dosage, administration guidelines, mechanism of action, and preclinical or clinical studies for "this compound" did not yield any specific results.

It is possible that "this compound" may be a novel compound still in the early stages of development and not yet widely documented, a confidential internal designation, or a potential misspelling of another therapeutic agent.

Given the absence of data on "this compound," we are unable to provide the requested detailed application notes, protocols, data tables, or diagrams.

However, to assist in your research endeavors, we have compiled information on two compounds with similar-sounding names, Spiramycin and Tizanidine , which appeared during our search. It is crucial to clarify if your interest lies with either of these, as their therapeutic actions and administration protocols are distinctly different.

Potential Alternative Compounds:

Spiramycin

Spiramycin is a macrolide antibiotic used in the treatment of various bacterial infections.

Mechanism of Action: Spiramycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This action prevents the translocation of peptidyl-tRNA, ultimately leading to a bacteriostatic effect, although it can be bactericidal at high concentrations.[1] It is primarily effective against Gram-positive bacteria.[1] Resistance to spiramycin can occur through mechanisms such as ribosomal methylation.[1]

Dosage and Administration (General Guidelines):

-

Oral: For adults and teenagers, the dosage can range from 1 to 2 grams (3,000,000 to 6,000,000 International Units [IU]) twice a day, or 500 mg to 1 gram (1,500,000 to 3,000,000 IU) three times a day. For severe infections, the dose may be increased.[2] For children weighing 20 kg or more, the dose is based on body weight.

-

Injection: For adults and teenagers, 500 mg (1,500,000 IU) is administered by slow intravenous injection every eight hours. This may be increased for severe infections.

-

Rectal (Suppository): Dosages vary for adults and children based on age and body weight.

A compassionate use study of spiramycin for the treatment of diarrhea due to chronic cryptosporidiosis in immunocompromised patients has been registered.

Tizanidine

Tizanidine is a centrally acting alpha-2 adrenergic agonist used for the management of spasticity.

Mechanism of Action: Tizanidine reduces spasticity by acting as an agonist at alpha-2 adrenergic receptors, primarily in the spinal cord. This action leads to the inhibition of excitatory amino acid release from spinal interneurons, which in turn reduces the firing of motor neurons. It is metabolized in the liver by the cytochrome P450 1A2 enzyme.

Dosage and Administration (for Muscle Spasm):

-

Initial Adult Dose: The typical starting dose is 2 mg orally every 6 to 8 hours as needed.

-

Titration: The dose can be gradually increased by 2 to 4 mg at 1 to 4-day intervals to achieve the desired effect.

-

Maximum Dose: The maximum single dose should not exceed 16 mg, and the total daily dose should not exceed 36 mg.

-

Administration: Tizanidine has a short duration of action, and dosing is often timed to provide relief when it is most needed for daily activities.

We recommend verifying the correct spelling and official name of the compound of interest. Should you have a different name or further identifiers for "this compound," we would be pleased to conduct a more targeted search to provide you with the detailed information you require.

References

Application Note: Quantification of Spirazidine in Tissue using LC-MS/MS

Introduction

Spirazidine is a novel therapeutic candidate under preclinical development.[1][2] Understanding its distribution and concentration in target tissues is crucial for evaluating its pharmacokinetic and pharmacodynamic properties, as well as for assessing potential toxicity. This application note describes a robust and sensitive method for the quantification of this compound in various tissue matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method involves tissue homogenization, protein precipitation, and solid-phase extraction, followed by analysis using a triple quadrupole mass spectrometer. This approach offers high selectivity and sensitivity, making it suitable for preclinical research and drug development.[3]

Principle of the Method